molecular formula C12H17NO4S2 B2771884 N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide CAS No. 898405-58-8

N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide

Cat. No.: B2771884
CAS No.: 898405-58-8
M. Wt: 303.39
InChI Key: XJHCQYJBANPOJO-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a sulfonamide group attached to a tetrahydrothiophene ring, which is further substituted with an ethyl group and a benzene ring. The presence of the dioxidotetrahydrothiophene moiety imparts distinct chemical properties to the compound, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source under controlled conditions.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxidotetrahydrothiophene moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Sulfonamide Formation: The oxidized tetrahydrothiophene is reacted with an appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.

    Ethylation: Finally, the compound is ethylated using an ethylating agent such as ethyl iodide or ethyl bromide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the sulfonamide group to an amine or other derivatives.

    Substitution: The benzene ring and the sulfonamide group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The dioxidotetrahydrothiophene moiety may also play a role in modulating the compound’s biological effects by interacting with cellular components and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide
  • **N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Uniqueness

N-(1,1-dioxo-1??-thiolan-3-yl)-N-ethylbenzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of the ethyl group and the benzene ring, along with the dioxidotetrahydrothiophene moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S2/c1-2-13(11-8-9-18(14,15)10-11)19(16,17)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHCQYJBANPOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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